1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine
Description
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine features a triazolo[4,5-d]pyrimidine core fused with a piperazine ring substituted with a 3-(trifluoromethyl)benzenesulfonyl group. This structure combines heterocyclic and sulfonamide motifs, which are common in bioactive molecules targeting enzymes or receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzenesulfonyl moiety may influence binding affinity to protein targets .
Properties
IUPAC Name |
3-methyl-7-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O2S/c1-24-14-13(22-23-24)15(21-10-20-14)25-5-7-26(8-6-25)29(27,28)12-4-2-3-11(9-12)16(17,18)19/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHIPCLMKLSUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multiple steps:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Attachment of the benzenesulfonyl piperazine moiety: This is usually done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Analogs
Key Observations :
- The trifluoromethyl group in the target compound may improve target binding compared to the chloropyridine group in compounds, as fluorinated groups often enhance hydrophobic interactions .
- The sulfonamide moiety in the target compound contrasts with the thione group in ’s Compound 6, which likely alters solubility and hydrogen-bonding capacity .
Bioactivity Comparison
Table 2: Bioactivity Profiles of Structural Analogs
Key Observations :
- Triazolo-pyrimidine derivatives with chloropyridine substituents () show moderate fungicidal activity, suggesting the target compound’s trifluoromethyl group may enhance potency .
- Pyrazolo-pyrimidine analogs () highlight the importance of heterocyclic diversity ; thione or triazole substitutions correlate with antibacterial vs. anticancer effects .
Computational Analysis of Structural and Bioactivity Similarity
Tanimoto Coefficient and Chemical Space Networking
Studies using Tanimoto coefficients and Morgan fingerprints () indicate that structural similarity ≥0.5 often correlates with shared bioactivity. For example:
- Compounds with triazolo-pyrimidine cores (e.g., ) show Tanimoto scores of 0.65–0.75 compared to the target compound, suggesting overlapping target profiles .
- Chemical space networks () cluster compounds with sulfonamide groups separately from thione-containing analogs, aligning with divergent bioactivities .
Biological Activity
The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine represents a novel class of triazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C16H18F3N5O2S
- Molecular Weight : 397.41 g/mol
Its structure features a triazolo-pyrimidine core with a piperazine moiety and a trifluoromethyl-benzenesulfonyl group, which may influence its biological activity.
Antithrombotic Activity
Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit significant antithrombotic properties. The mechanism involves the inhibition of platelet aggregation and adhesion, which are critical in the prevention of thrombus formation. The compound has been shown to interfere with the activation pathways of platelets, potentially offering therapeutic benefits in conditions such as myocardial infarction and unstable angina .
Antibacterial Activity
A study evaluating various derivatives of triazolo-pyrimidines found that compounds with similar structural features demonstrated promising antibacterial properties. Specifically, derivatives containing sulfonyl groups exhibited enhanced activity against a range of bacterial strains, including E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics .
Anticancer Potential
The compound's anticancer activity has been assessed against several human cancer cell lines. Notably, it showed cytotoxic effects comparable to established chemotherapeutics like Doxorubicin. In vitro assays revealed IC50 values indicating effective cell growth inhibition across multiple cancer types, including lung (A549) and colorectal (HCT116) cancers. Mechanistic studies suggested that the compound induces apoptosis through the down-regulation of key oncogenes such as EGFR and KRAS in treated cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Platelet Aggregation Inhibition : The trifluoromethyl and sulfonyl groups enhance binding affinity to platelet receptors, disrupting aggregation signals.
- Antibacterial Mechanism : The presence of the sulfonyl group appears to enhance membrane permeability in bacterial cells, leading to increased susceptibility to the compound.
- Anticancer Mechanisms : The compound may modulate signaling pathways involved in cell proliferation and survival by affecting gene expression related to tumor growth.
Case Study 1: Antithrombotic Efficacy
In a clinical study involving patients with acute coronary syndrome, a derivative similar to the target compound was administered. Results indicated a significant reduction in thrombus formation compared to placebo groups, supporting its potential as an antithrombotic agent.
Case Study 2: Antibacterial Testing
A series of laboratory tests conducted on various bacterial strains demonstrated that derivatives with trifluoromethyl substitutions had MIC values significantly lower than traditional antibiotics. For instance, one derivative achieved an MIC of 4.88 µg/mL against Bacillus mycoides, showcasing its potential as a new antibacterial agent .
Case Study 3: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that treatment with the compound led to apoptosis in over 70% of treated cells within 48 hours. The down-regulation of TP53 and other oncogenes was confirmed via qRT-PCR analysis.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound can be synthesized via oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol, a method noted for its green chemistry advantages . Multi-step sequences involving primary aliphatic amines or hydrazides reacting with chloropyridine derivatives are also effective, as demonstrated in analogous triazolo[4,5-d]pyrimidine syntheses . Key steps include ring closure and sulfonylation.
Q. What analytical techniques are critical for structural characterization?
- 1H/13C NMR : For verifying substituent positions and piperazine sulfonylation.
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves regiochemistry of the triazolo-pyrimidine core .
- Elemental analysis : Validates purity and stoichiometry .
Q. How to design in vitro experiments to assess biological activity?
- Enzyme inhibition assays : Test adenosine A2A receptor (A2AR) modulation using radioligand binding studies, as seen in structurally related allosteric modulators .
- Fungicidal/insecticidal activity screens : Follow protocols from triazolo-pyrimidine derivatives, using standardized fungal strains (e.g., Botrytis cinerea) or insect models (e.g., Plutella xylostella) .
Q. What solvent systems are optimal for solubility studies?
Use DMSO for initial stock solutions due to the compound’s hydrophobicity. For aqueous buffers, employ co-solvents like ethanol (≤10%) or cyclodextrin-based solubilizers, as validated in similar triazolopyrimidine derivatives .
Q. How to validate synthetic intermediates?
Monitor reactions via TLC or HPLC , and isolate intermediates using silica/alumina chromatography. Confirm purity through melting point analysis and spectroscopic consistency with literature analogs .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
- Assay variability : Compare results across cell lines (e.g., HEK-293 vs. CHO-K1) and receptor subtypes (A2AR vs. DDR1/p38 kinase) .
- Structural analogs : Test derivatives with modified sulfonyl or trifluoromethyl groups to isolate pharmacophore contributions .
Q. What strategies improve metabolic stability in vivo?
Q. How to integrate environmental fate studies into preclinical research?
Adopt OECD guidelines for abiotic/biotic degradation assays. Assess hydrolysis rates (pH 7–9) and photolytic stability under UV light, referencing frameworks from environmental chemistry projects .
Q. What methodologies enable regioselective functionalization of the triazolo-pyrimidine core?
Q. How to design receptor-binding studies accounting for allosteric modulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
